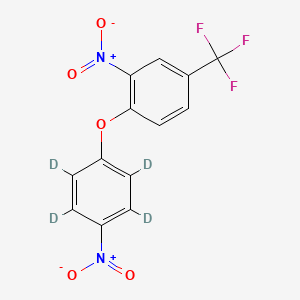

Fluorodifen-d4

説明

Significance of Deuterated Compounds (e.g., Fluorodifen-d4) as Research Probes and Standards

Among the various stable isotopes, deuterium (B1214612) is frequently used for isotopic labeling due to its relative abundance and the lower cost of incorporation compared to other isotopes like ¹³C and ¹⁵N. acanthusresearch.comaptochem.com The resulting deuterated compounds are particularly significant as internal standards in analytical chemistry, especially in conjunction with mass spectrometry. clearsynth.com The increased mass provided by the deuterium atoms makes the deuterated standard easily distinguishable from the non-labeled analyte. acanthusresearch.com

The use of deuterated internal standards is widespread across numerous scientific fields, including pharmaceutical research, environmental analysis, and biochemistry. clearsynth.com For instance, they are employed to measure drug metabolites in biological samples, monitor pollutants in the environment, and study metabolic pathways within cells. clearsynth.comlcms.cz An ideal deuterated internal standard co-elutes with the analyte and has the same extraction recovery and ionization response, thereby compensating for matrix effects and improving the robustness of the analytical method. waters.comaptochem.com

This compound is the deuterated analog of Fluorodifen (B99304), a diphenylether herbicide. cymitquimica.compharmaffiliates.com In this labeled compound, four hydrogen atoms have been replaced by deuterium atoms. pharmaffiliates.com This makes this compound an excellent internal standard for the quantitative analysis of Fluorodifen residues in various matrices, such as food crops and environmental samples. pharmaffiliates.com

Research Rationale and Scope for Focused this compound Studies

Fluorodifen is a herbicide used for the pre- and post-emergence control of weeds in food crops. pharmaffiliates.com Due to its application in agriculture, there is a need for sensitive and accurate methods to monitor its presence in the environment and in agricultural products to ensure levels remain within safe limits. This is where this compound becomes critical.

The primary research rationale for focusing on this compound is its application as an internal standard for the precise quantification of Fluorodifen. The use of a deuterated standard like this compound significantly enhances the reliability of analytical methods, such as liquid chromatography-mass spectrometry (LC-MS/MS), by minimizing the impact of matrix interferences that are common in complex samples like soil, water, and plant tissues. clearsynth.comlcms.cz

The scope of studies involving this compound is centered on its synthesis, characterization, and application in analytical methodologies. Research focuses on developing efficient methods for its synthesis and ensuring high isotopic purity. Furthermore, studies validate its use as an internal standard in methods for detecting and quantifying Fluorodifen in various environmental and agricultural contexts. This ensures the accuracy of data related to the persistence, fate, and potential exposure of Fluorodifen.

Chemical and Physical Properties

| Property | Fluorodifen | This compound |

| Molecular Formula | C₁₃H₇F₃N₂O₅ cymitquimica.com | C₁₃H₃D₄F₃N₂O₅ pharmaffiliates.com |

| Molecular Weight | 328.20 g/mol herts.ac.uk | 332.22 g/mol pharmaffiliates.com |

| CAS Number | 15457-05-3 cymitquimica.com | 15457-05-3 (unlabeled) scbt.com |

| Appearance | Yellow Crystalline Solid herts.ac.uk | Solid scbt.com |

| Storage Temperature | 2-8°C Refrigerator pharmaffiliates.com |

Structure

3D Structure

特性

分子式 |

C13H7F3N2O5 |

|---|---|

分子量 |

332.22 g/mol |

IUPAC名 |

1,2,4,5-tetradeuterio-3-nitro-6-[2-nitro-4-(trifluoromethyl)phenoxy]benzene |

InChI |

InChI=1S/C13H7F3N2O5/c14-13(15,16)8-1-6-12(11(7-8)18(21)22)23-10-4-2-9(3-5-10)17(19)20/h1-7H/i2D,3D,4D,5D |

InChIキー |

HHMCAJWVGYGUEF-QFFDRWTDSA-N |

異性体SMILES |

[2H]C1=C(C(=C(C(=C1[N+](=O)[O-])[2H])[2H])OC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])[2H] |

正規SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] |

製品の起源 |

United States |

Synthesis and Isotopic Derivatization of Fluorodifen D4

Methodologies for Deuterium (B1214612) Incorporation in Fluorodifen-d4

The introduction of deuterium into the Fluorodifen (B99304) molecule is a multi-step process that hinges on the synthesis of a deuterated precursor followed by its reaction to form the final ether linkage.

The most plausible synthetic route for this compound is a nucleophilic aromatic substitution, specifically a Williamson ether synthesis. This reaction involves coupling a deuterated phenoxide with an activated, non-deuterated aryl halide.

The key precursors for this synthesis are:

Deuterated Precursor : p-Nitrophenol-2,3,5,6-d4. This compound provides the deuterated phenyl ring.

Non-Deuterated Precursor : 4-Chloro-3-nitrobenzotrifluoride or 1-fluoro-2-nitro-4-(trifluoromethyl)benzene. This molecule provides the second, non-deuterated aromatic ring containing the trifluoromethyl group. nih.gov

The general reaction scheme involves deprotonating the deuterated p-nitrophenol with a suitable base (e.g., potassium carbonate) to form the corresponding phenoxide. This nucleophile then attacks the electron-deficient carbon atom of the 4-chloro-3-nitrobenzotrifluoride, displacing the chloride and forming the diaryl ether bond.

Table 1: Precursors for this compound Synthesis

| Precursor Role | Compound Name | Chemical Formula | Key Feature |

| Deuterated Moiety | p-Nitrophenol-2,3,5,6-d4 | C₆HD₄NO₃ | Contains the four deuterium atoms for isotopic labeling. |

| Non-Deuterated Moiety | 4-Chloro-3-nitrobenzotrifluoride | C₇H₃ClF₃NO₂ | Provides the trifluoromethyl-substituted phenyl ring. |

HIE reactions involve treating the non-labeled aromatic compound (p-nitrophenol) with a deuterium source, typically heavy water (D₂O), often under heat and pressure and in the presence of a catalyst. tn-sanso.co.jp Transition metals like palladium or platinum are effective catalysts for activating C-H bonds to facilitate exchange with deuterium. unam.mx Metal-free methods, utilizing photoexcitation or strong bases in deuterated solvents, have also been developed for aromatic deuteration. researchgate.netresearchgate.net

Optimization of these reactions involves:

Choice of Catalyst: Selecting a catalyst that provides high efficiency and selectivity for the desired positions on the aromatic ring.

Reaction Conditions: Adjusting temperature, pressure, and reaction time to drive the equilibrium towards maximum deuterium incorporation.

Deuterium Source: Using a large excess of high-purity D₂O to ensure a high degree of labeling.

The production of this compound, particularly for commercial availability as an analytical standard, requires scalable synthesis methods. nih.gov Traditional batch synthesis presents challenges for large-scale production of deuterated compounds, including long reaction times and limitations imposed by reactor vessel size. tn-sanso.co.jp

Modern approaches that enhance scalability include:

Flow Chemistry: Continuous flow reactors offer significant advantages, such as improved heat and mass transfer, precise control over reaction parameters, and enhanced safety. tn-sanso.co.jpcolab.ws This can lead to higher throughput and reaction efficiency.

Microwave-Assisted Synthesis: Microwave heating can dramatically reduce reaction times by efficiently heating the reactants, which is particularly useful for HIE reactions that may otherwise require prolonged heating. tn-sanso.co.jp

These technologies enable more rapid, sustainable, and cost-effective gram-scale synthesis of deuterated compounds, making them more accessible for research and analytical applications. researchgate.net

Characterization of Isotopic Purity and Labeling Pattern for this compound

After synthesis, the product must be rigorously analyzed to confirm its chemical identity, isotopic purity, and the specific location of the deuterium labels. This is crucial for its function as an internal standard, where a precisely known composition is required. rsc.orgrsc.org Certificates of analysis for commercial standards report purities determined by multiple techniques, with isotopic purity often exceeding 98%. lgcstandards.com

A combination of mass spectrometry and nuclear magnetic resonance spectroscopy is the gold standard for characterizing deuterated compounds. imreblank.chrsc.orgrsc.org

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to determine the molecular weight of the compound with high accuracy. rsc.org This confirms the incorporation of the deuterium atoms; this compound will have a molecular weight approximately 4 mass units higher than its unlabeled counterpart. By analyzing the isotopic distribution of the molecular ion peak, the percentage of isotopic purity can be calculated. rsc.orgepj-conferences.org This involves measuring the relative abundances of the desired d4 species versus partially labeled (d1, d2, d3) and unlabeled (d0) impurities. rsc.org

Table 2: Mass Spectrometry Data for this compound Characterization

| Technique | Purpose | Expected Result for this compound |

| High-Resolution MS (HRMS) | Confirms molecular formula and mass. | Molecular weight of ~332.22, corresponding to C₁₃H₃D₄F₃N₂O₅. |

| Isotopic Distribution Analysis | Determines isotopic purity. | A dominant peak for the d4 isotopologue, with minor peaks for d0-d3 species. Purity is calculated from relative peak areas. lgcstandards.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is indispensable for confirming the structural integrity and the precise location of the deuterium labels. rsc.orgrsc.org

¹H NMR (Proton NMR): In the ¹H NMR spectrum of this compound, the signals corresponding to the protons on the deuterated phenyl ring should be absent or significantly diminished. epj-conferences.org The integration of the remaining proton signals allows for a quantitative assessment of the degree of deuteration at specific sites.

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei, providing a spectrum that shows signals only at the positions where deuteration has occurred. epj-conferences.orgnih.gov

Table 3: NMR Spectroscopy Data for this compound Characterization

| Technique | Purpose | Expected Result for this compound |

| ¹H NMR | Confirms location of deuterium by observing the absence of protons. | Disappearance of signals for the four protons on one of the phenyl rings. |

| ²H NMR | Directly confirms the presence and location of deuterium. | Signals appear corresponding to the four positions on the deuterated phenyl ring. |

| ¹⁹F NMR | Confirms the integrity of the -CF₃ group. | A signal confirming the trifluoromethyl group is present and structurally correct. lgcstandards.com |

| ¹³C NMR | Confirms the carbon skeleton of the molecule. | The spectrum will be consistent with the Fluorodifen structure, with potential changes in splitting for carbons bonded to deuterium. |

Mechanistic Elucidation Through Fluorodifen D4 Application

Investigation of Biochemical Transformation Pathways Utilizing Deuterium (B1214612) Labeling

The use of deuterium-labeled compounds is a cornerstone in the study of biochemical transformation pathways. researchgate.netoup.com The distinct mass of deuterium allows for the differentiation of the labeled molecule and its metabolites from endogenous compounds, facilitating unambiguous identification and quantification.

Role of Fluorodifen-d4 in Delineating Metabolic Networks in Model Systems

This compound is instrumental in delineating the complex metabolic networks that govern the biotransformation of fluorodifen (B99304) in various model systems, from plant tissues to microbial cultures. When introduced into these systems, the metabolic fate of this compound can be traced through techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy.

A primary metabolic pathway for fluorodifen in many plants is its detoxification via conjugation with glutathione (B108866), a reaction catalyzed by glutathione S-transferases (GSTs). usda.govpurdue.edu The application of this compound allows researchers to precisely follow this conjugation and the subsequent formation of various metabolites. For instance, by analyzing the mass spectra of cellular extracts, the appearance of deuterated glutathione conjugates and their downstream catabolites can be monitored over time, providing a clear picture of the metabolic flux through this detoxification pathway.

Table 1: Hypothetical Metabolic Profile of this compound in a Model Plant System

| Time (hours) | This compound (relative abundance) | Deuterated Glutathione Conjugate (relative abundance) | Deuterated Cysteine Conjugate (relative abundance) |

| 0 | 100 | 0 | 0 |

| 2 | 75 | 20 | 5 |

| 6 | 40 | 45 | 15 |

| 12 | 15 | 55 | 30 |

| 24 | <5 | 40 | 55 |

This data illustrates the time-dependent conversion of this compound into its primary and secondary metabolites, providing a quantitative basis for modeling the metabolic network.

Enzyme-Substrate Interaction Studies and Active Site Probing with this compound

This compound serves as a valuable probe for investigating the interactions between fluorodifen and detoxifying enzymes like GSTs at a molecular level. usda.gov The subtle differences in the physicochemical properties of the C-D bond compared to the C-H bond, while generally not altering the binding affinity, can be exploited in certain spectroscopic and kinetic studies.

In studies of enzyme kinetics, this compound can be used as a substrate to determine key kinetic parameters such as the Michaelis constant (K_m) and the catalytic rate (k_cat). Comparing these parameters with those obtained for unlabeled fluorodifen can provide insights into the binding and catalytic mechanisms. Furthermore, advanced techniques such as NMR spectroscopy can be employed to study the conformation of this compound when bound to the active site of a GST, providing structural information about the enzyme-substrate complex. researchgate.net Molecular modeling studies have predicted that specific residues within the active site of GSTs are crucial for the binding and detoxification of fluorodifen. usda.gov Experiments using this compound can help validate these models by providing empirical data on the enzyme-substrate interactions.

Tracing Molecular Interactions and Reaction Pathways with this compound

The use of isotopically labeled compounds like this compound is fundamental to the elucidation of reaction mechanisms and the identification of rate-limiting steps in chemical and biochemical processes. researchgate.netoup.com

Application of Deuterium Labeling for Reaction Mechanism Delineation

Deuterium labeling is a classic technique for delineating reaction mechanisms. researchgate.net In the context of fluorodifen metabolism, the position of the deuterium atoms in this compound can be strategically chosen to probe specific steps in its biotransformation. For example, if a proposed metabolic step involves the cleavage of a C-H bond at a deuterated position, the analysis of the resulting products can confirm or refute this hypothesis. If the deuterium is retained in the product, it indicates that the C-D bond was not broken during that particular reaction step. Conversely, the loss of deuterium would suggest the involvement of that bond in the reaction mechanism.

Kinetic Isotope Effects (KIE) Studies for Rate-Limiting Step Identification

The Kinetic Isotope Effect (KIE) is a powerful tool for determining the rate-limiting step of a reaction. researchgate.netoup.com The KIE is the ratio of the reaction rate for a compound with a lighter isotope (e.g., hydrogen) to the rate for the same compound with a heavier isotope (e.g., deuterium) at the same position. A primary KIE greater than 1 is observed when the bond to the isotopically substituted atom is broken in the rate-determining step of the reaction. This is because the C-D bond has a lower zero-point energy and is therefore stronger than the C-H bond, requiring more energy to break.

In the study of fluorodifen metabolism, comparing the rate of metabolism of fluorodifen with that of this compound can reveal the rate-limiting step of its detoxification. If a significant KIE is observed, it suggests that the cleavage of a C-H bond (at the position of deuteration) is the slowest step in the metabolic pathway.

Table 2: Hypothetical Kinetic Isotope Effect (KIE) for the Metabolism of this compound by Glutathione S-Transferase

| Substrate | Rate of Metabolism (nmol/min/mg protein) | KIE (k_H / k_D) |

| Fluorodifen (H) | 15.2 | 1.05 |

| This compound (D) | 14.5 |

In this hypothetical example, the KIE is close to 1, suggesting that the cleavage of the C-H bonds on the phenyl ring is not the rate-limiting step in the glutathione conjugation of fluorodifen.

Cellular Uptake and Subcellular Distribution Tracking in Non-Clinical Models

Understanding the cellular uptake and subcellular distribution of herbicides is crucial for assessing their efficacy and potential for non-target effects. Diphenyl ether herbicides, like fluorodifen, are known to be taken up by plant cells. oup.com The primary target of these herbicides is the enzyme protoporphyrinogen (B1215707) oxidase (PPO), which is located in the chloroplasts and mitochondria. This suggests that fluorodifen is transported to these organelles following cellular uptake.

The use of this compound allows for the precise tracking of its movement into and within cells in non-clinical models such as plant cell cultures. Techniques like autoradiography, when used with radioactively labeled analogs, provide a qualitative picture of herbicide movement. usda.gov However, the use of a stable isotope label like deuterium in this compound, coupled with high-resolution imaging mass spectrometry techniques such as secondary ion mass spectrometry (SIMS) or matrix-assisted laser desorption/ionization (MALDI) imaging, can provide detailed information on the subcellular localization of the compound. These methods can map the distribution of this compound within different cellular compartments, such as the cell wall, cytoplasm, vacuole, and organelles like chloroplasts and mitochondria, providing a more complete understanding of its intracellular trafficking.

Methodologies for Intracellular Localization Studies of Deuterated Compounds

The precise localization of a xenobiotic compound within a cell is critical to understanding its efficacy and potential off-target effects. For deuterated molecules like this compound, several advanced analytical techniques can be employed to map their intracellular distribution. These methods leverage the unique mass of deuterium to distinguish the labeled compound from the cellular background.

One of the most powerful techniques is Secondary Ion Mass Spectrometry (SIMS) , particularly NanoSIMS , which offers high-resolution imaging of isotopic labels within tissues and even single cells. By bombarding the sample with a primary ion beam, secondary ions, including those containing deuterium, are ejected and analyzed by a mass spectrometer. This allows for the visualization of this compound accumulation in specific organelles, such as chloroplasts, mitochondria, or the cell nucleus, which is crucial for identifying its site of action.

Another key methodology is Raman Microspectroscopy . This non-invasive technique detects the vibrational modes of molecules. The carbon-deuterium (C-D) bond has a distinct vibrational frequency that falls in a "silent" region of the cell's Raman spectrum, making it an excellent marker for imaging the distribution of deuterated compounds without the interference of endogenous molecules.

Table 1: Comparison of Methodologies for Intracellular Localization of Deuterated Compounds

| Methodology | Principle | Advantages | Limitations |

| NanoSIMS | Mass spectrometry imaging based on secondary ion emission. | High spatial resolution (~50 nm), high sensitivity, isotopic specificity. | Destructive to the sample, requires complex sample preparation. |

| Raman Microspectroscopy | Inelastic scattering of monochromatic light to detect molecular vibrations. | Non-invasive, live-cell imaging possible, no need for labeling. | Lower sensitivity compared to SIMS, potential for autofluorescence interference. |

| Fluorescence Microscopy | While not directly detecting deuterium, it can be used if this compound is conjugated with a fluorophore. | Widely available, allows for dynamic live-cell imaging. | The fluorescent tag can alter the molecule's behavior and localization. |

These techniques provide a detailed picture of where this compound accumulates within the cell, offering clues to its mechanism of action and potential resistance mechanisms in plants. For instance, observing a high concentration of this compound in the chloroplasts would support its known role as a photosynthesis inhibitor.

Membrane Transport Pathway Investigations Using this compound

For a herbicide to be effective, it must first cross several cellular membranes, including the plasma membrane and the membranes of various organelles. researchgate.netunl.edu The physicochemical properties of the herbicide, such as its lipophilicity and charge, play a crucial role in this process. cambridge.org this compound serves as an excellent tracer to study these transport pathways, helping to determine whether its entry into the cell is a passive or an active, carrier-mediated process.

Studies investigating the transport of herbicides across plant membranes often involve exposing plant cells or protoplasts to the compound and measuring its uptake over time. By using this compound, researchers can accurately quantify the amount of the herbicide that has entered the cells using mass spectrometry-based techniques.

Passive vs. Active Transport:

Passive Diffusion: If this compound uptake is directly proportional to its external concentration and is not affected by metabolic inhibitors, it suggests a passive diffusion mechanism, driven by the concentration gradient across the membrane. cambridge.org

Active Transport: Conversely, if the uptake process becomes saturated at high concentrations, is temperature-dependent, and can be reduced by metabolic inhibitors (which deplete cellular ATP), it points towards an active, carrier-mediated transport system. researchgate.net

Table 2: Hypothetical Research Findings on this compound Membrane Transport

| Experimental Condition | Observation | Interpretation |

| Increasing external this compound concentration | Linear increase in intracellular concentration. | Suggests passive diffusion is a primary mechanism of uptake. |

| Addition of metabolic inhibitors (e.g., sodium azide) | No significant change in the rate of this compound uptake. | Further supports a passive transport model, as energy is not required. |

| Varying external pH | Increased uptake at lower (more acidic) pH. | Consistent with the "ion trap" mechanism for weak acid herbicides, where the neutral, more lipophilic form of the molecule readily crosses the membrane. |

| Comparison with a structurally similar, non-herbicidal compound | Significantly lower uptake of the non-herbicidal analog. | Could indicate some level of specificity, even in a predominantly passive system, or differences in membrane partitioning. |

By employing this compound in such transport assays, a detailed understanding of how this herbicide breaches the cell's defenses can be achieved. This knowledge is not only fundamental to understanding its mode of action but is also vital for the development of more effective and selective herbicides in the future. The ability to trace the deuterated molecule provides clear, quantitative data that is essential for elucidating the complex interactions between the herbicide and the plant cell membrane.

Environmental and Biological Fate of Fluorodifen D4

Environmental Degradation Pathways and Metabolite Profiling

The degradation of Fluorodifen (B99304) in the environment is a complex process influenced by abiotic and biotic factors. These processes determine the persistence and potential for long-range transport of the compound and its transformation products.

Photolytic and Hydrolytic Degradation Studies

Photolytic degradation, the breakdown of compounds by light, is a potential pathway for diphenyl ether herbicides. While direct studies on Fluorodifen are scarce, research on structurally similar compounds like acifluorfen (B165780) indicates that photodegradation in aqueous solutions can proceed through several reaction pathways. These may include decarboxylation, dehalogenation, substitution of functional groups, and cleavage of the ether linkage, which would result in the formation of various phenolic compounds.

| Degradation Pathway | Potential Transformation Products (based on related compounds) |

| Ether Linkage Cleavage | Phenolic derivatives |

| Dehalogenation | Dechlorinated derivatives |

| Decarboxylation | Derivatives with loss of CO2 |

Microbial Transformation Pathways and Mineralization in Environmental Matrices

Microbial activity is a primary driver of herbicide degradation in soil and water. The carbon-fluorine bond in fluorinated compounds like Fluorodifen is strong, often making them recalcitrant to microbial breakdown. Microbial transformation of such compounds is generally a slow process and often begins with reactions on other parts of the molecule.

For fluorinated organic compounds, microorganisms may employ initial metabolic activation at non-fluorinated sites. This can lead to the formation of various metabolites before the eventual, slower cleavage of the carbon-fluorine bond. Complete mineralization to carbon dioxide, water, and inorganic ions is the ultimate fate of the organic structure, but this can be a very slow process for compounds like Fluorodifen.

Persistence and Dissipation Behavior in Soil, Water, and Sediment Systems

The persistence of a herbicide in the environment is a key factor in its potential for long-term effects and contamination. The dissipation of diphenyl ether herbicides in soil, water, and sediment is influenced by a combination of degradation processes and physical transport.

Studies on herbicides with similar structures, such as oxyfluorfen (B1678082), show that persistence is highly dependent on environmental conditions. Factors like soil type, organic matter content, moisture, and temperature significantly affect the rate of degradation. For example, the half-life of oxyfluorfen in soil can range from approximately 30 to 40 days in field conditions, but can be much longer under laboratory settings, indicating the importance of microbial degradation. Dissipation in aquatic systems involves partitioning between the water column and sediment, with degradation occurring in both compartments. The movement and persistence of Fluorodifen in soils and plants have been noted in the scientific literature, though specific quantitative data on its half-life in different environmental compartments are not widely reported.

Biotransformation in Non-Human Biological Systems

The transformation of Fluorodifen within living organisms is a crucial aspect of its toxicological and ecological profile. Biotransformation processes can lead to detoxification or, in some cases, the formation of more toxic metabolites.

In Vitro Biotransformation Studies in Subcellular Fractions (e.g., microsomes, hepatocytes)

In vitro studies using subcellular fractions such as liver microsomes and hepatocytes are standard methods for investigating the metabolic pathways of foreign compounds in animals. These systems contain the enzymes responsible for Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) metabolism. While these methods are widely used for pharmaceutical and toxicological research, specific studies on the in vitro biotransformation of Fluorodifen in such systems are not publicly available. General knowledge of herbicide metabolism suggests that pathways observed in these systems would likely involve hydroxylation and conjugation reactions.

In Vivo Biotransformation in Model Organisms (e.g., plants, aquatic species, laboratory animals for non-clinical studies)

Research on the fate of Fluorodifen in resistant peanut seedlings provides significant insight into its biotransformation in plants. cambridge.org The study revealed rapid absorption by the roots followed by limited movement within the plant. cambridge.org A major degradation pathway was identified, which involves the reduction of the nitro group to an amino group, followed by the cleavage of the ether linkage. cambridge.org This cleavage results in the formation of key metabolites that are then conjugated with natural plant substances, a common detoxification mechanism in plants. cambridge.org

Plant glutathione (B108866) transferases (GSTs), a family of detoxification enzymes, have been shown to be active in the metabolism of Fluorodifen. nih.gov These enzymes catalyze the conjugation of glutathione to the herbicide, which is an important step in its detoxification in tolerant plant species. nih.gov

Information on the biotransformation of Fluorodifen in aquatic species and laboratory animals is not well-documented in available scientific literature.

Table of Identified Metabolites in Peanut Seedlings cambridge.org

| Parent Compound | Metabolite | Transformation Pathway |

| Fluorodifen | p-nitrophenyl-α,α,α-trifluoro-2-amino-p-tolyl ether | Reduction of a nitro group |

| Fluorodifen | p-nitrophenol | Ether linkage cleavage |

| Fluorodifen | 2-amino-4-trifluoromethylphenol | Ether linkage cleavage |

| p-nitrophenol | Conjugates (Unknown I) | Conjugation with plant substances |

| 2-amino-4-trifluoromethylphenol | Conjugates (Unknown II) | Conjugation with plant substances |

Environmental Transport and Distribution Studies

Soil Adsorption, Desorption, and Leaching Characteristics

No studies detailing the soil adsorption coefficient (Kd), organic carbon-normalized adsorption coefficient (Koc), or results from leaching studies (e.g., column or lysimeter experiments) for Fluorodifen-d4 are available. Therefore, its mobility and potential to leach into groundwater cannot be determined.

Volatilization and Atmospheric Transport Considerations

There is no information on the Henry's Law constant, vapor pressure, or results from volatilization studies for this compound. Consequently, its potential for atmospheric transport cannot be assessed.

Advanced Analytical Methodologies for Fluorodifen D4 Quantification and Characterization

Chromatographic Separation Techniques for Deuterated Compounds

The separation of deuterated compounds like Fluorodifen-d4 from their non-deuterated (protiated) analogs is a fundamental step in many analytical procedures. nih.gov Although chemically identical, the mass difference imparted by deuterium (B1214612) atoms can lead to slight differences in physicochemical properties, resulting in a chromatographic isotope effect. nih.govacs.org This effect can cause the deuterated and non-deuterated forms to have slightly different retention times during chromatography. nih.govscispace.com

Gas Chromatography (GC) for Volatile and Derivatized Analogs

Gas chromatography is a powerful technique for analyzing volatile and semi-volatile compounds like Fluorodifen (B99304). amazonaws.com For a compound like this compound, GC separates it from other components in a mixture based on its boiling point and interactions with the stationary phase of the GC column. uta.edu

Research Findings: The separation of deuterated and protiated compounds by GC is well-documented. uta.edusci-hub.se The retention time of a deuterated compound relative to its native form can vary depending on the GC column's stationary phase. nih.gov Nonpolar stationary phases often exhibit an "inverse isotope effect," where the heavier deuterated compound elutes slightly earlier than the lighter, non-deuterated one. nih.gov Conversely, polar stationary phases may show a "normal isotope effect," with the deuterated compound eluting later. nih.gov The position of the deuterium atoms on the molecule also influences the retention behavior. nih.govuta.edu For this compound, a low-polarity stationary phase, such as one based on polydimethylsiloxane (B3030410) (e.g., DB-5), is typically effective.

Table 1: Illustrative Gas Chromatography (GC) Parameters for this compound Analysis

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) | Provides high-resolution separation of semi-volatile compounds. |

| Injector Temperature | 250 °C | Ensures rapid volatilization of the sample. |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min | Inert mobile phase to carry analytes through the column. nih.gov |

| Oven Program | Start at 100 °C, ramp to 280 °C at 15 °C/min, hold for 5 min | Optimizes separation of analytes with different boiling points. |

| Detector | Mass Spectrometer (MS) | Provides sensitive and selective detection and identification. |

Liquid Chromatography (LC) for Non-Volatile and Polar Analogs

Liquid chromatography, particularly high-performance liquid chromatography (HPLC), is indispensable for analyzing non-volatile compounds and the more polar metabolites of parent compounds like Fluorodifen. amazonaws.comfrontiersin.org LC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. nih.gov For this compound and its potential polar metabolites, reversed-phase LC is the most common approach.

Research Findings: In reversed-phase LC, a nonpolar stationary phase (like C18) is used with a polar mobile phase (typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol). ca.gov Similar to GC, a chromatographic isotope effect can be observed in LC, where deuterated standards may have slightly different retention times than their native counterparts. nih.govscispace.com This separation can be influenced by the mobile phase composition and gradient. acs.org Optimizing LC conditions is crucial to either co-elute the labeled standard with the analyte or to resolve them from matrix interferences that could affect ionization efficiency in the mass spectrometer. nih.gov

Table 2: Representative Liquid Chromatography (LC) Parameters for this compound Analysis

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column | C18 reversed-phase, 100 mm x 2.1 mm, 2.6 µm particle size | Standard for separating moderately nonpolar compounds from polar metabolites. |

| Mobile Phase A | Water with 0.1% Formic Acid | Aqueous component of the mobile phase; acid improves peak shape and ionization. |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic component of the mobile phase for eluting analytes. |

| Gradient | 5% B to 95% B over 10 minutes | Allows for the elution of compounds with a wide range of polarities. |

| Flow Rate | 0.4 mL/min | Standard flow for analytical-scale LC-MS applications. |

| Detector | Tandem Mass Spectrometer (MS/MS) | Offers the highest level of selectivity and sensitivity for quantification. ca.gov |

Mass Spectrometry (MS) for Isotopic Analysis and Trace Quantification

Mass spectrometry is the definitive detection technique for analyzing stable isotope-labeled standards like this compound. asme.org It measures the mass-to-charge ratio (m/z) of ions, allowing for the clear differentiation between the deuterated standard and the native analyte due to their mass difference. scioninstruments.com

High-Resolution Mass Spectrometry for this compound Metabolite Identification

High-resolution mass spectrometry (HRMS) provides extremely accurate mass measurements, typically to four or five decimal places. nih.gov This capability is invaluable for confirming the elemental composition of this compound and identifying its unknown metabolites. frontiersin.orgacs.org

Research Findings: By comparing the experimentally measured accurate mass to the calculated theoretical mass, HRMS can confirm the identity of a compound with high confidence. frontiersin.org When studying metabolism, HRMS can identify potential biotransformation products (e.g., hydroxylation, cleavage of the ether bond) by searching for the corresponding accurate masses of these modified structures, all while retaining the deuterium label. nih.gov Combining techniques like hydrogen/deuterium exchange with HRMS can further aid in structural elucidation by revealing the number of exchangeable protons in a molecule. acs.orgnih.gov

Table 3: Hypothetical HRMS Data for this compound and a Potential Metabolite

| Compound | Formula | Theoretical Mass (m/z) | Measured Mass (m/z) | Mass Error (ppm) |

|---|---|---|---|---|

| This compound | C₁₃H₃D₄F₃N₂O₅ | 349.0553 | 349.0550 | -0.86 |

| Hydroxylated this compound | C₁₃H₃D₄F₃N₂O₆ | 365.0502 | 365.0498 |

Isotope Ratio Mass Spectrometry (IRMS) for Source Tracking

Isotope Ratio Mass Spectrometry (IRMS) is a specialized technique that measures the relative abundance of isotopes with exceptionally high precision. caltech.edu While traditionally used to determine the origin of substances based on natural variations in isotope ratios, its principles can be applied to the analysis of artificially labeled compounds. caltech.eduisotope.com

Research Findings: When coupled with a gas chromatograph (GC-IRMS) or liquid chromatograph (LC-IRMS), the instrument can detect compounds that have a significantly different isotopic signature from the background. frontiersin.orgnih.gov For this compound, IRMS would not be used for "source tracking" in an environmental sense, but rather to verify the isotopic enrichment and purity of the standard material itself. iaea.org It can confirm the degree of deuteration and ensure that the material meets the stringent requirements for use as a quantitative standard. isotope.com

Tandem Mass Spectrometry (LC-MS/MS, GC-MS/MS) for Enhanced Selectivity and Sensitivity

Tandem mass spectrometry (MS/MS) is the gold standard for trace quantification in complex matrices. researchgate.net This technique involves multiple stages of mass analysis, providing exceptional selectivity and sensitivity. ca.gov The most common mode for quantification is Multiple Reaction Monitoring (MRM).

Research Findings: In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion of this compound) is selected in the first mass analyzer. This ion is then fragmented in a collision cell, and a specific, characteristic product ion is selected in the second mass analyzer and measured by the detector. ca.gov This precursor-to-product ion transition is unique to the target compound, effectively filtering out background noise and interferences. researchgate.net Because this compound has a different precursor mass than native Fluorodifen, separate MRM transitions can be monitored simultaneously, allowing for precise quantification of the native compound using the deuterated analog as the internal standard. asme.org This approach can achieve detection limits below 0.1 µg/L. vulcanchem.com

Table 4: Example Multiple Reaction Monitoring (MRM) Transitions for Fluorodifen and this compound

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Purpose |

|---|---|---|---|

| Fluorodifen | 345.0 | 168.0 | Quantification of native analyte |

| This compound | 349.0 | 172.0 | Internal standard for quantification |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the molecular structure and assessing the purity of chemical compounds. sigmaaldrich.com The method is based on the interaction of atomic nuclei with an external magnetic field. sigmaaldrich.com When placed in a strong magnetic field, certain nuclei absorb specific radiofrequencies, causing a transition in their nuclear spin states, which is recorded as an NMR spectrum. sigmaaldrich.com The position of a signal, known as the chemical shift, is influenced by the electronic environment of the nucleus, providing detailed information about the molecule's structure. sigmaaldrich.com For isotopically labeled compounds like this compound, NMR is indispensable for confirming the identity, purity, and the specific location of the deuterium labels. vulcanchem.comgoogleapis.com

Deuterium NMR (²H NMR) is a specialized NMR technique that directly observes the deuterium isotope of hydrogen. wikipedia.org It is the definitive method for verifying the success of deuteration and confirming the precise location of deuterium atoms within a molecule. wikipedia.orgmagritek.com A deuterated compound will exhibit a strong signal in the ²H NMR spectrum, while the corresponding signal will be absent in the proton (¹H) NMR spectrum. wikipedia.org

The chemical shift range in ²H NMR is similar to that of ¹H NMR, and the chemical shifts are generally considered equivalent. wikipedia.orgillinois.edu This allows for direct comparison and assignment of signals based on well-established ¹H NMR data. For the analysis of this compound, the sample should be prepared in a non-deuterated solvent to prevent the large solvent signal from obscuring the analyte signals. illinois.edu The natural abundance ²H signal from the non-deuterated solvent can often serve as a convenient reference. illinois.edu Since locking on a deuterated solvent is not possible in this scenario, shimming is typically performed using ¹H gradient shimming on the actual sample to optimize the magnetic field homogeneity. illinois.edu The resulting ²H NMR spectrum provides unambiguous confirmation of the positions of the four deuterium atoms on the phenyl ring of the this compound molecule.

Key Considerations for ²H NMR Analysis

| Parameter | Recommendation | Rationale |

|---|---|---|

| Solvent | Non-deuterated | To avoid overwhelming solvent signals that can obscure the analyte peaks. illinois.edu |

| Shimming | ¹H gradient shimming | To optimize magnetic field homogeneity when a deuterated lock solvent is not used. illinois.edu |

| Referencing | Use residual ²H solvent peak | The natural abundance ²H signal of the protonated solvent can be used as a reference. illinois.edu |

| Interpretation | Chemical shifts are equivalent to ¹H shifts | Allows for straightforward confirmation of the labeling sites by comparing with the ¹H spectrum of the unlabeled analog. illinois.edu |

A comprehensive structural analysis of this compound involves a multi-pronged NMR approach, utilizing ¹H, ¹³C, and ¹⁹F nuclei to build a complete picture of the molecular structure. Given that this compound contains hydrogen, carbon, and fluorine, this combination of experiments provides a wealth of information about connectivity and spatial relationships within the molecule. magritek.com

¹H NMR: Provides information on the proton-containing parts of the molecule. In this compound, the remaining protons on the aromatic rings will give distinct signals, confirming the substitution pattern. Decoupling the fluorine atoms (¹H{¹⁹F}) can simplify complex splitting patterns caused by H-F couplings, making the spectrum easier to interpret. magritek.com

¹⁹F NMR: As fluorine has a spin of ½ and 100% natural abundance, ¹⁹F NMR is a highly sensitive technique. epfl.ch It is particularly useful for quantifying fluorinated species in a sample. nih.gov The large chemical shift range of ¹⁹F provides excellent signal dispersion. jeolusa.com For this compound, ¹⁹F NMR confirms the presence and electronic environment of the trifluoromethyl (-CF₃) group.

¹³C NMR: ¹³C NMR maps the carbon skeleton of the molecule. In fluorinated compounds, ¹³C spectra can be complicated by large one-bond and smaller long-range carbon-fluorine (¹³C-¹⁹F) coupling constants. epfl.ch To simplify the spectrum and improve signal-to-noise, simultaneous double decoupling of both ¹H and ¹⁹F (¹³C{¹H, ¹⁹F}) is often necessary. epfl.ch This requires a spectrometer with a triple-channel probe but results in a simplified spectrum where each unique carbon appears as a single line, greatly aiding in structural confirmation. epfl.ch

Advanced two-dimensional (2D) NMR experiments, such as HCF (proton-carbon-fluorine) correlations, can be used to definitively link the different nuclei, confirming the complete structure of this compound. nih.gov

Typical NMR Approaches for Fluorinated Compounds

| NMR Experiment | Purpose | Outcome for this compound |

|---|---|---|

| ¹H NMR | Analyze proton environment | Confirms substitution pattern of non-deuterated protons. |

| ¹H{¹⁹F} | Simplify ¹H spectrum | Removes splitting from H-F coupling, aiding interpretation. magritek.comjeolusa.com |

| ¹⁹F NMR | Analyze fluorine environment | Confirms the presence and chemical environment of the -CF₃ group. nih.gov |

| ¹³C{¹H, ¹⁹F} | Simplify carbon spectrum | Removes all H-C and F-C couplings, providing a clear carbon backbone. epfl.ch |

Sample Preparation and Matrix Effects Considerations in this compound Analysis

The accurate quantification of this compound, particularly in complex environmental and biological samples, requires robust sample preparation techniques and careful consideration of matrix effects. Matrix effects are the alteration of an analytical signal caused by co-extracted components from the sample matrix, which can lead to inaccurate results. xrfscientific.comdokumen.pub Because this compound is an isotopically labeled internal standard, its primary role is to compensate for these matrix effects and variations during sample processing and analysis, due to its near-identical chromatographic behavior to the non-deuterated Fluorodifen. vulcanchem.com

The choice of extraction technique depends on the nature of the sample matrix. The goal is to efficiently isolate this compound and its unlabeled analyte from the matrix with high recovery.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method is widely used for pesticide residue analysis in food and agricultural products. waters.com For plant tissues, a QuEChERS approach using acetonitrile for extraction is preferred for Fluorodifen analysis, yielding recoveries between 85% and 95%. vulcanchem.com The process involves an initial extraction with acetonitrile, followed by a partitioning step induced by adding salts. waters.com A subsequent cleanup step, known as dispersive solid-phase extraction (d-SPE), uses sorbents like primary-secondary amine (PSA) to remove matrix components such as fatty acids and sugars. waters.comthermofisher.com

Accelerated Solvent Extraction (ASE): ASE is an automated technique that uses conventional solvents at elevated temperatures and pressures to achieve rapid and efficient extractions. thermoscientific.comwikipedia.org This method significantly reduces extraction time (typically 12-20 minutes) and solvent consumption compared to traditional methods like Soxhlet. thermoscientific.comanalytica-world.com It is suitable for a wide range of solid and semi-solid samples and has been successfully applied to the extraction of pesticide residues from food products. thermoscientific.comthermofisher.com For samples with high water content, a drying agent can be mixed with the sample directly in the extraction cell. thermoscientific.com

Solid-Phase Extraction (SPE): For aqueous matrices such as water samples, SPE is a common and effective technique. Using C18 cartridges for the extraction of this compound can achieve recoveries greater than 90%. vulcanchem.com

Comparison of Extraction Techniques for this compound

| Technique | Typical Matrix | Key Advantages | Reported Recovery |

|---|---|---|---|

| QuEChERS | Plant Tissues, Fruits, Vegetables | Simple, rapid, low solvent use, effective cleanup. waters.com | 85-95% vulcanchem.com |

| ASE | Solid & Semi-Solid Samples (Food, Soil) | Automated, very fast, low solvent consumption. thermoscientific.comwikipedia.org | High efficiency, specific data for Fluorodifen not found. |

| SPE | Aqueous Samples (Water) | High selectivity and concentration factor. | >90% vulcanchem.com |

While the use of this compound as an internal standard is the primary strategy to correct for matrix effects, several other steps in method development are crucial to minimize interference. vulcanchem.com

Effective Sample Cleanup: The d-SPE step in the QuEChERS method is designed to remove interfering compounds. For matrices with high pigment content, such as certain vegetables, additional sorbents like graphitized carbon black (GCB) can be added to the cleanup tube to remove pigments like chlorophyll. waters.com

Matrix-Matched Calibration: To compensate for any remaining matrix effects, calibration standards are often prepared in a blank extract of a matrix similar to the one being analyzed. dokumen.publabrulez.com This ensures that the standards and the samples experience similar signal suppression or enhancement, leading to more accurate quantification. lcms.cz

Advanced Instrumentation: The use of highly selective analytical instruments, such as tandem mass spectrometry (GC-MS/MS or LC-MS/MS), can significantly reduce the impact of matrix interference. dokumen.pub By monitoring specific precursor-to-product ion transitions, the detector can distinguish the analyte from co-eluting matrix components, improving sensitivity and selectivity. labrulez.comlcms.cz

Homogenization: Ensuring the sample is thoroughly homogenized before extraction is a fundamental step. This guarantees that the subsample taken for analysis is representative of the whole, which is critical for reproducible and accurate results. xrfscientific.com

By combining an effective extraction and cleanup procedure with the use of an isotopic internal standard like this compound and selective detection methods, the impact of matrix interference can be effectively minimized, ensuring reliable analytical data.

Research Applications of Fluorodifen D4 As an Isotopic Tracer and Internal Standard

Use in Quantitative Bioanalytical and Environmental Assays

The application of Fluorodifen-d4 is pivotal in the development and validation of sensitive analytical methods for detecting fluorodifen (B99304) in various matrices.

The development of robust analytical methods is crucial for the accurate quantification of herbicides like fluorodifen in environmental and biological samples. The use of a stable isotope-labeled internal standard, such as this compound, is a preferred approach in quantitative mass spectrometry-based assays. nih.gov This is because it shares identical chemical and physical properties with the analyte, ensuring that it behaves similarly during sample extraction, cleanup, and chromatographic separation. researchgate.net

For instance, in the development of an LC-MS/MS method for the analysis of various pesticide residues in bat hair, a deuterated internal standard (imidacloprid-d4) was employed to ensure accuracy. nih.gov Similarly, for the quantification of cyclophosphamide and its metabolite, 4-hydroxycyclophosphamide-d4 was used as the internal standard in a UPLC-MS/MS method. nih.gov These examples highlight the standard practice of using deuterated analogs to compensate for potential analytical errors and matrix effects. researchgate.net The development of such methods typically involves optimizing chromatographic conditions to achieve good separation and peak shape, as well as fine-tuning mass spectrometry parameters for maximum sensitivity and specificity. nih.gov

Table 1: Parameters for a typical LC-MS/MS method utilizing a deuterated internal standard.

| Parameter | Typical Setting |

|---|---|

| Column | C18 reverse-phase |

| Mobile Phase | Gradient of water and organic solvent (e.g., acetonitrile (B52724) or methanol) with additives like formic acid |

| Ionization Mode | Electrospray Ionization (ESI), positive or negative mode |

| MS Detection | Multiple Reaction Monitoring (MRM) |

| Internal Standard | Stable isotope-labeled analog of the analyte (e.g., this compound) |

This interactive table is based on common parameters found in the development of LC-MS/MS methods for pesticide analysis.

Method validation is a critical step to ensure that an analytical method is reliable, reproducible, and "fit for purpose". wur.nlmdpi.com For trace analysis of herbicide residues in complex matrices like soil, water, and food, this process is particularly rigorous. researchgate.net Validation parameters typically include linearity, precision, accuracy, selectivity, recovery, and the limit of detection (LOD) and quantification (LOQ). nih.govresearchgate.net

The use of this compound as an internal standard is instrumental in achieving the stringent requirements for method validation. It helps to mitigate the impact of matrix effects, where components of the sample other than the analyte can interfere with the measurement, causing ion suppression or enhancement. researchgate.net For example, a study on the determination of biocides in various environmental matrices utilized isotopically labeled internal standards to compensate for experimental errors and matrix effects. researchgate.net The validation of an HPLC-PDA method for ametoctradin residue in agricultural commodities also demonstrated good recoveries and precision, meeting Codex guidelines. researchgate.net

Table 2: Typical Validation Parameters for a Residue Analysis Method.

| Parameter | Acceptance Criteria |

|---|---|

| Linearity (R²) | > 0.99 |

| Precision (RSD) | < 15-20% |

| Accuracy (Recovery) | 70-120% |

| Selectivity | No significant interfering peaks at the retention time of the analyte |

| LOD/LOQ | Dependent on regulatory requirements |

This interactive table summarizes common acceptance criteria for the validation of analytical methods for residue analysis.

Application in Pharmacokinetic and Toxicokinetic Studies in Non-Human Model Systems

Isotopically labeled compounds like this compound are invaluable tools in pharmacokinetic and toxicokinetic studies, providing a means to trace the fate of a substance within a biological system. nih.gov

Stable isotope tracers are increasingly used to unravel biochemical kinetics and understand the ADME properties of compounds. nih.govfrontiersin.org By introducing a labeled compound into a model organism, researchers can track its journey through the body, identifying how it is absorbed, where it is distributed, how it is metabolized, and the routes and rates of its excretion. nih.gov This is often achieved by collecting various biological samples (e.g., blood, urine, feces, tissues) at different time points and analyzing them for the presence of the labeled compound and its metabolites.

Understanding the fate and behavior of herbicides in the environment is essential for assessing their potential risks to non-target organisms and ecosystems. researchgate.netresearchgate.net Isotopic tracers can be used in controlled laboratory or field studies to simulate environmental conditions and track the movement and degradation of herbicides in soil and water. nih.govresearchgate.netosti.gov

For instance, isotope tracer-aided studies have been conducted to investigate the fate of insecticides in rice soils under flooded conditions. iaea.org Such studies can determine key environmental parameters like the herbicide's half-life, its potential for leaching into groundwater, and its uptake by plants. researchgate.netmdpi.com The use of this compound in such models would allow for precise measurement of fluorodifen's degradation pathways and rates, helping to build more accurate environmental exposure models. This information is vital for regulatory agencies in setting application limits and for developing strategies to mitigate environmental contamination. fao.org

Role in Method Development and Validation for Environmental Monitoring and Residue Analysis

The development and validation of analytical methods for environmental monitoring are crucial for ensuring food safety and protecting the environment. rjptonline.orgmdpi.com this compound plays a significant role in this process by enabling the creation of highly accurate and reliable methods for the detection of fluorodifen residues.

The use of stable isotope dilution analysis, where a known amount of the isotopically labeled standard is added to the sample at the beginning of the analytical procedure, is considered the gold standard for quantitative analysis. nih.govnih.gov This approach allows for the precise determination of analyte concentrations even at very low levels, which is often required for environmental monitoring. mdpi.com The validation of these methods according to international guidelines ensures that the data generated are comparable and can be used for regulatory purposes. wur.nlmdpi.com The availability of internal standards like this compound is therefore a prerequisite for the effective monitoring of herbicide residues in the environment and in agricultural products.

Calibration and Quality Control Standards in Reference Material Programs

This compound is a deuterated form of Fluorodifen, where four hydrogen atoms have been replaced with deuterium (B1214612) isotopes. This isotopic labeling makes it an invaluable tool in analytical chemistry, particularly for isotope dilution mass spectrometry (IDMS). In this method, this compound serves as an ideal internal standard for the precise quantification of its non-labeled counterpart, Fluorodifen, in complex environmental matrices. nih.gov Its utility is especially prominent in the rigorous frameworks of calibration, quality control (QC), and the certification of standards in reference material programs.

The fundamental principle behind using a stable-isotope-labeled (SIL) internal standard like this compound is its chemical and physical similarity to the target analyte, Fluorodifen. It behaves nearly identically during sample preparation, extraction, and chromatographic analysis. This co-elution and similar behavior mean that any loss of analyte during sample processing or variations in instrument response (such as matrix effects causing ion suppression or enhancement in LC-MS/MS) will affect both the analyte and the internal standard to the same degree. lcms.cz By measuring the ratio of the analyte to the known concentration of the internal standard, analysts can achieve highly accurate and precise quantification, effectively canceling out these potential sources of error.

Role in Calibration

In quantitative analysis, establishing a reliable calibration curve is a critical first step. nih.govmyadlm.org When using this compound as an internal standard, calibration standards are prepared with a constant amount of the deuterated standard and varying concentrations of the native Fluorodifen. The instrument, typically a mass spectrometer, measures the response for both compounds. The calibration curve is then generated by plotting the ratio of the analyte's signal to the internal standard's signal against the analyte's concentration. lcms.cz This ratiometric approach ensures that the calibration is robust and less susceptible to variations in sample injection volume or instrument sensitivity.

Table 1: Example Calibration Data for Fluorodifen using this compound as an Internal Standard

This interactive table illustrates the construction of a calibration curve. The response ratio is calculated by dividing the analyte (Fluorodifen) response by the constant internal standard (this compound) response. This ratio is then plotted against the analyte concentration to establish a linear relationship for quantifying unknown samples.

| Calibration Level | Fluorodifen Concentration (ng/mL) | This compound Concentration (ng/mL) | Fluorodifen Instrument Response (Area Counts) | This compound Instrument Response (Area Counts) | Response Ratio (Analyte/IS) |

| 1 | 1.0 | 50 | 1,050 | 51,500 | 0.020 |

| 2 | 5.0 | 50 | 5,300 | 52,000 | 0.102 |

| 3 | 10.0 | 50 | 10,800 | 51,000 | 0.212 |

| 4 | 25.0 | 50 | 26,500 | 51,800 | 0.512 |

| 5 | 50.0 | 50 | 54,000 | 52,500 | 1.029 |

| 6 | 100.0 | 50 | 107,000 | 51,900 | 2.062 |

Function in Quality Control

Quality control is essential for ensuring the ongoing validity and reliability of analytical measurements. nih.govresearchgate.net In reference material programs and accredited laboratories, QC samples are analyzed alongside every batch of test samples. These QC samples are prepared from a separate stock solution and contain a known concentration of Fluorodifen, spiked with the same amount of this compound as the calibration standards and unknown samples. The calculated concentration of the QC sample must fall within a pre-defined range of accuracy and precision (e.g., ±15% of the true value) for the results of the entire analytical batch to be considered valid. lcms.cz This practice verifies the integrity of the calibration curve and the performance of the entire analytical system for each run. myadlm.org

Application in Reference Material Programs

Reference Material Programs are responsible for producing Certified Reference Materials (CRMs), which are used by laboratories to validate their analytical methods and ensure inter-laboratory consistency. alfa-chemistry.com The certification of the concentration of a pollutant like Fluorodifen in an environmental CRM (e.g., soil, water, or sediment) requires the highest level of analytical accuracy. Isotope dilution mass spectrometry using this compound is a primary method for this purpose. By using this compound, the certifying body can minimize measurement uncertainty and assign a highly accurate and traceable value to the concentration of Fluorodifen in the material. Laboratories that purchase these CRMs can then use them to test their own methods, ensuring their results are accurate and comparable to a recognized standard. alfa-chemistry.com

Theoretical and Computational Studies of Fluorodifen and Its Deuterated Analog

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to determine the electronic wavefunctions of molecules. northwestern.edu From these calculations, a wealth of information can be derived, including molecular structure, electronic energies, and various spectroscopic and electrical properties. northwestern.edulsu.edu

Density Functional Theory (DFT) Studies of Fluorodifen-d4

Density Functional Theory (DFT) has become a widely used computational method for predicting the physical and chemical properties of molecules due to its balance of accuracy and computational cost. researchgate.netmdpi.com DFT studies can be applied to this compound to elucidate its electronic structure and reactivity. These calculations can determine optimized molecular geometries, including bond lengths and angles, and provide insights into the distribution of electrons within the molecule. nih.govmdpi.com

Key parameters that can be obtained from DFT calculations on this compound include:

Molecular Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO-LUMO energy gap is an indicator of molecular stability and susceptibility to chemical reactions. nih.gov

Atomic Charge Distributions: DFT can calculate the partial charges on each atom, revealing the electrostatic potential of the molecule. This information helps in identifying sites prone to electrophilic or nucleophilic attack.

Vibrational Frequencies: Theoretical vibrational spectra can be calculated to complement experimental infrared and Raman spectroscopy, aiding in the structural characterization of this compound. nih.gov

Table 1: Representative Data from a Hypothetical DFT Calculation on Fluorodifen (B99304)

| Property | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the energy of the outermost electrons and susceptibility to oxidation. |

| LUMO Energy | -1.2 eV | Indicates the energy of the lowest unoccupied orbital and susceptibility to reduction. |

| HOMO-LUMO Gap | 5.3 eV | A larger gap suggests higher kinetic stability. |

| Dipole Moment | 2.5 D | Reflects the overall polarity of the molecule. |

Note: The data in this table is illustrative and based on typical values for similar aromatic compounds. Actual values for Fluorodifen would require specific DFT calculations.

Modeling of Isotopic Effects and Reaction Mechanisms

The substitution of hydrogen with deuterium (B1214612) in this compound can influence the rates of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). Computational modeling is instrumental in predicting and understanding these effects, as well as in elucidating the mechanisms of biotransformation.

Computational Prediction of Kinetic Isotope Effects

The KIE is the ratio of the rate constant of a reaction with a lighter isotope (e.g., hydrogen) to that with a heavier isotope (e.g., deuterium). Computational methods can predict KIEs by calculating the vibrational frequencies of the reactants and the transition state of a reaction. The difference in zero-point vibrational energies between the C-H and C-D bonds is a primary contributor to the primary KIE.

Theoretical calculations of KIEs for this compound would involve:

Locating the Transition State: For a given reaction, such as enzymatic detoxification, the geometry of the transition state must be determined using quantum chemical methods.

Calculating Vibrational Frequencies: The vibrational frequencies of both the reactant (this compound) and the transition state are calculated for both the deuterated and non-deuterated species.

Determining the KIE: The KIE is then calculated based on the differences in the vibrational partition functions.

While no specific computational predictions of KIEs for this compound were found, the general methodology is well-established for a variety of chemical and enzymatic reactions. nih.gov

Mechanistic Modeling of Biotransformation Pathways and Enzyme Catalysis

Computational modeling can provide detailed insights into the metabolic fate of Fluorodifen. Plant Tau class glutathione (B108866) transferases (GSTUs) are known to detoxify diphenyl ether herbicides like Fluorodifen. nih.gov Molecular modeling has been used to understand how mutations in these enzymes can enhance their detoxification activity. nih.gov

For this compound, mechanistic modeling could be used to:

Identify Potential Metabolites: By simulating the interaction of this compound with metabolic enzymes, such as cytochrome P450s or GSTs, potential sites of metabolism can be identified.

Elucidate Reaction Mechanisms: Quantum chemical calculations can be used to map out the potential energy surface of the enzymatic reaction, identifying the lowest energy pathway and the structures of intermediates and transition states. This can help to understand the catalytic mechanism of the enzyme.

Rationalize Experimental Observations: Computational models can help to explain experimental findings, such as the observed product distribution from metabolic studies.

A study on a glutathione transferase that detoxifies Fluorodifen utilized molecular modeling to predict that a single point mutation improved detoxification by removing an unfavorable interaction and inducing a favorable conformational change in the herbicide-binding site. nih.gov

Computational Toxicology Approaches (Excluding Ecotoxicity and Risk Assessment)

Computational toxicology employs in silico methods to predict the potential toxicity of chemicals. acs.org Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of this field, aiming to correlate the chemical structure of a compound with its biological activity or toxicity. researchgate.netnih.govnih.gov

For Fluorodifen, QSAR models could be developed or applied to predict various toxicological endpoints. The general process involves:

Data Collection: A dataset of compounds with known toxicity values for a specific endpoint is compiled. For fluorinated aromatic compounds, this could include data on cytotoxicity, genotoxicity, or other relevant endpoints. researchgate.net

Descriptor Calculation: A large number of molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound in the dataset. These can include constitutional, topological, geometric, and electronic descriptors.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that relates the descriptors to the observed toxicity. researchgate.net

Model Validation: The predictive performance of the QSAR model is rigorously assessed using internal and external validation techniques. nih.govnih.gov

While no specific QSAR models for Fluorodifen were identified in the search results, QSAR studies on other fluorinated compounds, such as perfluorinated chemicals, have been conducted to predict their endocrine-disrupting activity. researchgate.netdiva-portal.org These studies demonstrate the feasibility of using QSAR to screen for potential toxicities of fluorinated compounds. The toxicity of fluoroaromatic compounds can be similar to their non-fluorinated counterparts, though some polyfluorinated aromatics show different toxicity profiles. researchgate.net

Predicting Environmental Behavior and Transformation Pathways of this compound

The environmental fate of a chemical compound is governed by a combination of its intrinsic physicochemical properties and its susceptibility to various transformation processes within different environmental compartments. For this compound, a deuterated analog of the diphenyl ether herbicide Fluorodifen, predictive assessments of its environmental behavior and transformation pathways are largely inferred from studies and data available for Fluorodifen. The substitution of hydrogen with deuterium is not expected to significantly alter the fundamental environmental pathways, although it may influence the rates of certain reactions, a phenomenon known as the kinetic isotope effect.

Predicted Environmental Behavior

The environmental distribution and mobility of this compound can be predicted by examining the physicochemical properties of Fluorodifen. These properties are crucial inputs for environmental fate and transport models.

Physicochemical Properties of Fluorodifen

| Property | Value | Reference |

| Molecular Formula | C₁₃H₇F₃N₂O₅ | wisc.eduinterreg-sudoe.eu |

| Molar Mass | 328.2 g/mol | wisc.edu |

| Melting Point | 93-94 °C | wisc.edu |

| Water Solubility | 2 mg/L (at 20 °C) | wisc.edu |

| Vapor Pressure | 9.3 x 10⁻⁹ kPa (at 20 °C) | wisc.edu |

Predicted Transformation Pathways

The transformation of this compound in the environment is expected to occur through a combination of biotic and abiotic processes, similar to those of Fluorodifen. Computational and theoretical studies, often in conjunction with experimental data for related compounds, help to elucidate these pathways.

Abiotic Transformation:

Photolysis: Diphenyl ether herbicides can undergo photolysis, or degradation by light. Theoretical considerations and experimental evidence for similar compounds suggest that the major photolytic reaction pathways for Fluorodifen would involve the cleavage of the ether linkage, leading to the formation of corresponding phenol (B47542) derivatives. Another potential pathway is the reduction of the nitro substituents to amino groups. nih.gov The rate and extent of photolysis would depend on various factors, including the intensity of solar radiation and the presence of photosensitizing agents in the environment.

Hydrolysis: Hydrolysis is a chemical reaction with water. Given the stability of the ether linkage in diphenyl ethers under typical environmental pH conditions, significant abiotic hydrolysis of Fluorodifen is not predicted to be a major transformation pathway.

Biotic Transformation:

Microbial Degradation: The biodegradation of fluorinated organic compounds by microorganisms is a recognized environmental process. While specific computational models detailing the microbial degradation of Fluorodifen are not widely published, the general principles of xenobiotic metabolism by soil and aquatic microorganisms would apply. These processes often involve initial enzymatic attacks that modify functional groups on the molecule, potentially leading to the cleavage of the ether bond or transformation of the nitro groups. The presence of the trifluoromethyl group can influence the rate and pathway of microbial degradation.

Metabolic Detoxification in Plants: In biological systems, such as plants, a key transformation pathway for Fluorodifen is detoxification through enzymatic conjugation. Molecular modeling studies have indicated that plant Tau class glutathione transferases (GSTUs) can detoxify Fluorodifen. dtu.dk This process involves the conjugation of glutathione to the herbicide, which is a common mechanism in plants for detoxifying xenobiotics. This pathway is a significant factor in the selectivity of diphenyl ether herbicides between different plant species. dtu.dk

Emerging Research Directions and Future Perspectives for Deuterated Compounds

Integration of Multi-Omics Approaches with Isotopic Tracing in Environmental Systems

The combination of isotopic tracing with multi-omics technologies (genomics, proteomics, metabolomics) presents a powerful strategy for elucidating the complex interactions between organisms and environmental contaminants. While specific research integrating Fluorodifen-d4 into multi-omics studies is not yet widely published, the general principles of using deuterated compounds in such research are well-established.

Isotopically labeled compounds can be introduced into environmental systems to trace the metabolic fate of pollutants. For instance, studies on the herbicide Fluorodifen (B99304) have shown it is metabolized by various organisms, including plants and microbes. acs.orgresearchgate.netnih.gov By using this compound, researchers could more accurately trace the degradation pathways and identify the resulting metabolites within complex biological matrices.

The integration with metabolomics would allow for the precise identification and quantification of metabolites derived from this compound, distinguishing them from the endogenous metabolome of the organism. This approach could reveal novel detoxification pathways or identify biomarkers of exposure. Similarly, proteomics could identify specific enzymes, like glutathione (B108866) transferases, that are involved in the metabolism of the compound. nih.gov This integrated approach holds significant promise for a more comprehensive understanding of the environmental fate and impact of xenobiotics. e-elgar.com

Novel Applications of this compound in Environmental Forensics and Source Identification

This compound's primary role is as an internal standard in the quantitative analysis of its non-deuterated counterpart, the herbicide Fluorodifen. vulcanchem.com Its utility in environmental forensics and source identification is an emerging area of interest.

In environmental monitoring, accurate quantification of pollutants is crucial. clearsynth.com this compound, when used as an internal standard in mass spectrometry-based methods like GC-MS/MS, helps to correct for variations in sample preparation and instrument response, leading to more precise and accurate measurements of Fluorodifen residues in soil, water, and agricultural products. clearsynth.comnih.govresearchgate.net This is critical for assessing compliance with regulatory limits and understanding the distribution of the herbicide in the environment. epa.gov

The unique isotopic signature of this compound could potentially be used to track the movement of specific batches of the herbicide in the environment, aiding in source apportionment studies. If different batches were synthesized with distinct isotopic enrichment patterns, it could be possible to trace pollution events back to their origin. However, this application is currently theoretical and would require significant advancements in the controlled synthesis and regulation of isotopically labeled compounds.

Advancements in Synthesis and Analytical Technologies for Deuterated Analogs

The synthesis of deuterated compounds like this compound is a specialized process. advatechgroup.comclearsynth.com Advances in synthetic chemistry are focused on improving the efficiency, cost-effectiveness, and isotopic purity of these labeled analogues. Innovations in catalytic deuteration and the use of novel deuterium-donating reagents are key areas of development. The structural validation of the synthesized this compound is typically confirmed using techniques such as nuclear magnetic resonance (NMR) and high-resolution mass spectrometry. vulcanchem.com

In the realm of analytical technology, the coupling of gas chromatography with tandem mass spectrometry (GC-MS/MS) has become a preferred method for pesticide residue analysis due to its high sensitivity and selectivity. nih.govgcms.cz The use of deuterated internal standards like this compound in these methods is essential for robust and reliable quantification, as it compensates for matrix effects and variability in the analytical process. aptochem.comtexilajournal.com Future advancements may include the development of more sophisticated mass spectrometry techniques with even higher resolution and sensitivity, further enhancing the utility of deuterated standards.